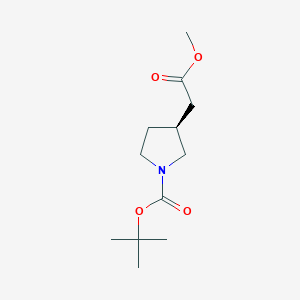

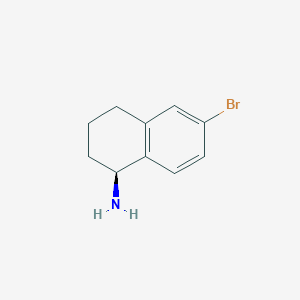

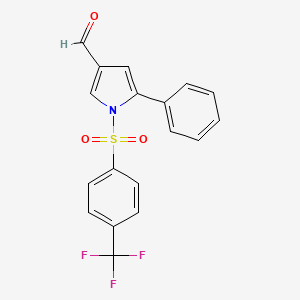

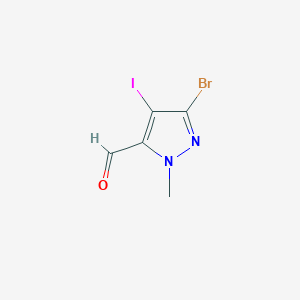

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

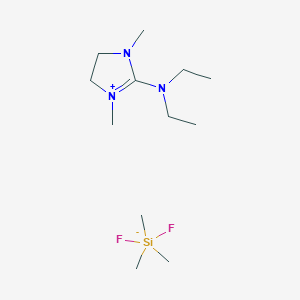

-(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as S-BTHA, is a synthetic compound typically used in scientific research. It is a derivative of tetrahydronaphthalene, and is an important building block for the development of drug molecules and other synthetic compounds. S-BTHA is a versatile compound with a range of applications and can be used in the synthesis of many different compounds.

Applications De Recherche Scientifique

Synthetic Intermediates for Bioactive Compounds

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine serves as an important synthetic intermediate in the creation of bioactive compounds. Its derivatives, obtained through acylation and subsequent reduction processes, play a crucial role in synthesizing various aminonaphthyl alcohols, predominantly in cis-form. These intermediates are pivotal for further chemical transformations, leading to compounds with potential biological activities (Men Wei-dong, 2013).

Building Blocks for Dopaminergic Compounds

This chemical has been utilized in synthesizing dopaminergic compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, highlighting its value as a building block in medicinal chemistry. The synthesis involves a series of reactions, including bromination and esterification, showcasing its versatility and utility in creating biologically active substances (Necla Öztaşkın et al., 2011).

Chiral Auxiliary in Asymmetric Synthesis

The compound has also been explored as a chiral auxiliary in asymmetric Reformatsky reactions. This application underlines its significance in stereochemical control during synthesis, which is essential for creating enantiomerically pure compounds. The chemoenzymatic approach used for its synthesis further demonstrates its adaptability in complex organic reactions (F. Orsini et al., 2005).

Conjugate Addition Reactions

The compound has been involved in conjugate addition reactions with indoles and pyrroles, leading to the synthesis of novel compounds with potential pharmacological properties. The bromo functionality of its derivatives facilitates further chemical modifications, such as Suzuki coupling, expanding its utility in synthetic organic chemistry (R. Malhotra et al., 2013).

Large-Scale Stereoselective Processes

It is integral to large-scale stereoselective processes, exemplifying its industrial relevance in producing compounds with high stereochemical purity. The described process highlights the efficiency and scalability of its synthesis, which is critical for pharmaceutical applications (Z. Han et al., 2007).

Propriétés

IUPAC Name |

(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGXAYOORBASGV-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)

![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)